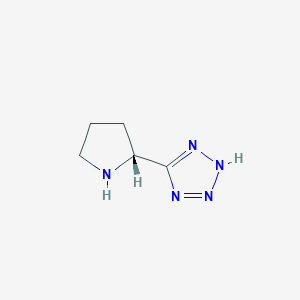

(R)-5-(Pyrrolidin-2-YL)-1H-tetrazole

Description

Properties

IUPAC Name |

5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5/c1-2-4(6-3-1)5-7-9-10-8-5/h4,6H,1-3H2,(H,7,8,9,10)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHYQIQIENDJER-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466427 | |

| Record name | (R)-5-(PYRROLIDIN-2-YL)-1H-TETRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702700-79-6 | |

| Record name | (R)-5-(PYRROLIDIN-2-YL)-1H-TETRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-5-(pyrrolidin-2-yl)-1H-tetrazole chemical properties

An In-depth Technical Guide on (R)-5-(pyrrolidin-2-yl)-1H-tetrazole

This guide provides a detailed overview of the chemical properties, synthesis, and applications of this compound, a chiral organocatalyst of significant interest in asymmetric synthesis.

Core Chemical Properties

This compound is the (R)-enantiomer of 5-(pyrrolidin-2-yl)-1H-tetrazole. It is a white to off-white crystalline solid.[1] The tetrazole moiety is considered a bioisostere for a carboxylic acid group, and this substitution on the pyrrolidine ring, when compared to proline, can lead to improved solubility in organic solvents and enhanced catalytic activity.[2][3]

Physicochemical Data

The following table summarizes the available quantitative data for this compound and its corresponding (S)-enantiomer for comparative purposes.

| Property | This compound | (S)-5-(pyrrolidin-2-yl)-1H-tetrazole |

| Molecular Formula | C₅H₉N₅ | C₅H₉N₅[1] |

| Molecular Weight | 139.16 g/mol | 139.16 g/mol [1] |

| Melting Point | 272-274 °C[4] | 271 °C[1], 253-258 °C[5] |

| Boiling Point | 335.4±52.0 °C (Predicted)[4] | Not available |

| Density | 1.301±0.06 g/cm³ (Predicted)[4] | Not available |

| Optical Rotation | Not specified, but expected to be equal and opposite to the (S)-enantiomer | [α]²⁰/D = -9.0° to -10.0° (c=1 in Methanol)[1][5] |

| Solubility | Sparingly soluble in water, slightly soluble in acetic acid[4] | Not specified, but expected to be similar to the (R)-enantiomer |

| Storage | Under inert gas (Nitrogen or Argon) at 2–8 °C[4] | Room Temperature[1] |

Synthesis and Manufacturing

The synthesis of enantiomerically pure (R)- and (S)-5-(pyrrolidin-2-yl)-1H-tetrazole typically starts from the corresponding enantiomers of proline (D-proline for the (R)-tetrazole and L-proline for the (S)-tetrazole).[2] A general synthetic approach involves the conversion of the carboxylic acid moiety of proline into a nitrile, followed by a [3+2] cycloaddition reaction with an azide to form the tetrazole ring.

General Experimental Protocol for Synthesis

Applications in Asymmetric Organocatalysis

This compound is primarily utilized as an organocatalyst in various stereoselective transformations.[4][6] It serves as a more soluble and sometimes more efficient alternative to proline in reactions such as aldol condensations, Mannich reactions, and Michael additions.[2][3][7]

The catalytic cycle is believed to proceed through an enamine intermediate, similar to proline catalysis. The pyrrolidine nitrogen acts as a nucleophile, reacting with a carbonyl compound (an aldehyde or ketone) to form an enamine. This enamine then reacts stereoselectively with an electrophile. The chirality of the catalyst directs the approach of the electrophile, leading to the formation of an enantiomerically enriched product.

Catalytic Role in the Mannich Reaction

The diagram below illustrates the proposed catalytic role of this compound in an asymmetric Mannich reaction.

Biological and Pharmacological Relevance

While the primary application of this compound is in organocatalysis, the constituent pyrrolidine and tetrazole moieties are prevalent in many biologically active compounds.[8][9][10] The tetrazole ring is often used as a metabolically stable isostere of a carboxylic acid group in drug design.[11][12] Derivatives of tetrazole have been investigated for a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and antihypertensive properties.[10][12][13][14] The (S)-enantiomer has been noted as a building block in the synthesis of pharmaceuticals, particularly for neurological disorders.[1] However, specific biological data or its involvement in signaling pathways for the (R)-enantiomer is not well-documented in publicly available literature.

Safety and Handling

Based on the data for the (S)-enantiomer, which is expected to have a similar toxicological profile, this class of compounds should be handled with care. The (S)-enantiomer is classified as acutely toxic if swallowed and can cause skin and eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator, should be used when handling this compound.[5] It is recommended to store the compound under an inert atmosphere at refrigerated temperatures to ensure stability.[4]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chimia.ch [chimia.ch]

- 3. 5-(pyrrolidin-2-yl)-1H-tetrazole and 5-[(pyrrolidin-2-yl)methyl]-1H-tetrazole: proline surrogates with increased potential in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 702700-79-6 [amp.chemicalbook.com]

- 5. (S)-5-(吡咯烷-2-基)-1H-四唑 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 702700-79-6 [chemicalbook.com]

- 7. 5-(Pyrrolidin-2-yl)tetrazole-catalyzed aldol and mannich reactions: acceleration and lower catalyst loading in a continuous-flow reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. phmethods.net [phmethods.net]

- 11. ijmps.org [ijmps.org]

- 12. eurekaselect.com [eurekaselect.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

(R)-5-(pyrrolidin-2-yl)-1H-tetrazole: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-5-(pyrrolidin-2-yl)-1H-tetrazole is a crucial chiral organocatalyst and a significant building block in medicinal chemistry.[1][2] Its unique structural features, particularly the tetrazole ring as a bioisostere for a carboxylic acid, make it a valuable component in the design of novel therapeutics.[3][4] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols, tabulated analytical data, and workflow visualizations to support researchers in its effective utilization.

Synthesis

The synthesis of this compound is analogous to that of its (S)-enantiomer and typically involves a multi-step process starting from D-proline.[1][5] The general synthetic route involves the protection of the pyrrolidine nitrogen, conversion of the carboxylic acid to a nitrile, cycloaddition to form the tetrazole ring, and subsequent deprotection.

Synthetic Workflow

References

- 1. chimia.ch [chimia.ch]

- 2. 5-(pyrrolidin-2-yl)-1H-tetrazole and 5-[(pyrrolidin-2-yl)methyl]-1H-tetrazole: proline surrogates with increased potential in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

(R)-5-(Pyrrolidin-2-yl)-1H-tetrazole: A Technical Guide on its Core Mechanism of Action as an Organocatalyst

Introduction

The development of 5-(pyrrolidin-2-yl)-1H-tetrazole as a proline mimic was driven by the need to overcome some of proline's limitations, such as its poor solubility in many common organic solvents.[3][4] By replacing the carboxylic acid group of proline with a tetrazole ring—a well-known carboxylic acid bioisostere—researchers created a catalyst with a similar pKa but enhanced solubility and, in many cases, superior performance in terms of reaction rates, yields, and enantioselectivity.[3][4]

Core Mechanism of Action: Organocatalysis

The catalytic prowess of (R)-5-(pyrrolidin-2-yl)-1H-tetrazole lies in its ability to activate carbonyl compounds through the formation of nucleophilic enamine intermediates or electrophilic iminium ion intermediates. This dual catalytic mode is analogous to that of proline and is fundamental to its broad applicability in a range of asymmetric transformations.[2][5]

Enamine Catalysis Pathway

In reactions involving a carbonyl donor (e.g., a ketone or aldehyde), the secondary amine of the catalyst's pyrrolidine ring reacts to form a chiral enamine intermediate. This enamine is significantly more nucleophilic than the corresponding enol or enolate of the parent carbonyl compound. The chirality of the catalyst ensures that the enamine is formed in a stereochemically defined manner, which directs the subsequent attack on an electrophile from a specific face, leading to a high degree of stereocontrol in the final product. After the key C-C bond formation, the intermediate hydrolyzes to release the chiral product and regenerate the catalyst for the next cycle.[6][7]

References

- 1. chimia.ch [chimia.ch]

- 2. Enamine-based organocatalysis with proline and diamines: the development of direct catalytic asymmetric Aldol, Mannich, Michael, and Diels-alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-(pyrrolidin-2-yl)-1H-tetrazole and 5-[(pyrrolidin-2-yl)methyl]-1H-tetrazole: proline surrogates with increased potential in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

An In-depth Technical Guide to (R)-5-(pyrrolidin-2-yl)-1H-tetrazole

CAS Number: 702700-79-6

This technical guide provides a comprehensive overview of (R)-5-(pyrrolidin-2-yl)-1H-tetrazole, a chiral organocatalyst and a key building block in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, with a focus on its role as a proline surrogate.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a pyrrolidine ring attached to a tetrazole ring. The "(R)" designation indicates the stereochemistry at the chiral center of the pyrrolidine ring.[1] It is a structural analog of the amino acid D-proline, where the carboxylic acid group is replaced by a tetrazole ring, a well-known bioisostere.[2][3] This substitution enhances the compound's solubility in organic solvents and can improve its catalytic efficiency in certain reactions compared to proline.[4][5]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 702700-79-6[6] |

| Molecular Formula | C₅H₉N₅[6] |

| Molecular Weight | 139.16 g/mol [6] |

| InChI Key | XUHYQIQIENDJER-SCSAIBSYSA-N[7] |

| Canonical SMILES | C1C--INVALID-LINK--C2=NNN=N2 |

| Synonyms | 5-[(2R)-Pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole, (R)-5-(2-Pyrrolidinyl)-1H-tetrazole[6] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white solid/powder | [8] |

| Melting Point | 272-274 °C | [9] |

| Boiling Point (Predicted) | 335.4 ± 52.0 °C | [9] |

| Density (Predicted) | 1.301 ± 0.06 g/cm³ | [9] |

| Solubility | Sparingly soluble in water, slightly soluble in acetic acid. More soluble in conventional organic solvents compared to proline. | [4][10] |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [9] |

Synthesis

The enantioselective synthesis of this compound is typically achieved starting from D-proline. The following protocol is adapted from a well-established procedure for its enantiomer, (S)-5-(pyrrolidin-2-yl)-1H-tetrazole, which originates from L-proline.[6]

Experimental Protocol: Synthesis of this compound

This synthesis is a multi-step process involving the protection of the amine, conversion of the carboxylic acid to a nitrile, tetrazole ring formation, and final deprotection.

Step 1: N-Protection and Amide Formation (Analogous to Cbz-D-prolinamide)

-

To a solution of Cbz-D-proline (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile), add di-tert-butyl dicarbonate (1.3 equiv) and ammonium bicarbonate (1.2 equiv).

-

Add pyridine (0.6 equiv) and stir the mixture at room temperature for approximately 5 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Perform an aqueous workup by extracting with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

Recrystallize the crude solid from ethyl acetate to yield the protected prolinamide.

Step 2: Dehydration to Nitrile

-

Dissolve the Cbz-D-prolinamide (1 equivalent) in N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add cyanuric chloride (0.65 equiv) in one portion and stir the reaction at this temperature for 2-3 hours.

-

Upon completion (monitored by TLC), quench the reaction by pouring it into a vigorously stirred mixture of ethyl acetate and water.

-

Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

After filtration and concentration, purify the crude product by flash column chromatography on silica gel to obtain (R)-2-cyano-pyrrolidine-1-carboxylic acid benzyl ester.

Step 3: [3+2] Cycloaddition to form the Tetrazole Ring

-

Dissolve the nitrile intermediate (1 equivalent) in DMF.

-

Add sodium azide (3 equiv) and triethylamine hydrochloride (3 equiv).

-

Heat the mixture to 120 °C and stir for 20-24 hours.

-

Cool the reaction to room temperature and carefully acidify with 1 M HCl to pH ~3.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

-

Purify the crude product by flash column chromatography to yield (R)-2-(1H-tetrazol-5-yl)-pyrrolidine-1-carboxylic acid benzyl ester.

Step 4: Deprotection to Yield the Final Product

-

Dissolve the protected tetrazole (1 equivalent) in ethanol.

-

Add palladium on carbon (10 wt%) under an inert atmosphere.

-

Evacuate the flask and purge with hydrogen gas (repeated 5 times).

-

Stir the mixture under a hydrogen atmosphere at room temperature for 20-24 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad thoroughly with ethanol.

-

Concentrate the filtrate under reduced pressure to yield crude this compound.

-

Triturate the crude product with a suitable solvent (e.g., cold ethanol) to obtain the analytically pure product.[6]

Diagram 1: Synthetic Workflow

Caption: Synthetic pathway for this compound from D-proline.

Applications in Asymmetric Organocatalysis

This compound is a highly effective organocatalyst for a variety of asymmetric transformations, including aldol, Mannich, and Michael addition reactions.[6][11][12] It operates via an enamine-based catalytic cycle, similar to its parent amino acid, proline.

The key advantage of this tetrazole-based catalyst is its enhanced performance in a wider range of solvents, including less polar ones where proline is poorly soluble.[5] This broader solvent scope and often higher reactivity and selectivity make it a "privileged" catalyst in modern organic synthesis.[12]

Experimental Protocol: Asymmetric Aldol Reaction

The following is a representative protocol for an asymmetric aldol reaction between a ketone and an aldehyde, catalyzed by a pyrrolidinyl-tetrazole derivative. This specific example uses an immobilized version of the (S)-enantiomer, but the general conditions are applicable to the (R)-enantiomer in solution.

Reaction: Asymmetric aldol reaction of cyclohexanone and p-nitrobenzaldehyde.[13]

Materials:

-

(S)-5-(pyrrolidin-2-yl)-1H-tetrazole catalyst (or its immobilized version)

-

Cyclohexanone

-

p-Nitrobenzaldehyde

-

Solvent: Water-ethanol mixture

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a reaction vial, combine cyclohexanone (e.g., 2.0 mmol, 10 equivalents) and the solvent (e.g., water/ethanol 1:1 mixture).

-

Add the (S)-5-(pyrrolidin-2-yl)-1H-tetrazole catalyst (e.g., 20 mol%).

-

Stir the mixture at room temperature for 10-15 minutes to allow for pre-formation of the enamine intermediate.

-

Add p-nitrobenzaldehyde (e.g., 0.2 mmol, 1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature. Monitor the reaction progress using TLC or HPLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent such as ethyl acetate (3x volume).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral β-hydroxyketone.

-

Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product using chiral HPLC analysis.

Table 3: Representative Catalytic Performance in Asymmetric Aldol Reaction (Data adapted from reactions using the (S)-enantiomer)

| Ketone | Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (anti) (%) |

| Cyclohexanone | p-Nitrobenzaldehyde | 20 | H₂O/EtOH (1:1) | 24 | 92 | 95:5 | 99 |

| Acetone | p-Nitrobenzaldehyde | 20 | H₂O/EtOH (1:1) | 48 | 65 | - | 85 |

| Cyclopentanone | p-Nitrobenzaldehyde | 20 | H₂O/EtOH (1:1) | 24 | 88 | 94:6 | 98 |

Diagram 2: Catalytic Cycle of Aldol Reaction

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 5-(pyrrolidin-2-yl)-1H-tetrazole and 5-[(pyrrolidin-2-yl)methyl]-1H-tetrazole: proline surrogates with increased potential in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. chimia.ch [chimia.ch]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Proline Metabolism in Cell Regulation and Cancer Biology: Recent Advances and Hypotheses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proline metabolism and cancer: emerging links to glutamine and collagen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. origene.com [origene.com]

- 10. Proline Metabolism in Cancer: Emerging Roles in Redox Homeostasis and Therapeutic Opportunities [mdpi.com]

- 11. 5-(Pyrrolidin-2-yl)tetrazole-catalyzed aldol and mannich reactions: acceleration and lower catalyst loading in a continuous-flow reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. A monolithic 5-(pyrrolidin-2-yl)tetrazole flow microreactor for the asymmetric aldol reaction in water–ethanol solvent - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

(R)-5-(pyrrolidin-2-yl)-1H-tetrazole: A Technical Guide for Researchers and Drug Development Professionals

Introduction

(R)-5-(pyrrolidin-2-yl)-1H-tetrazole is a chiral heterocyclic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. As a proline-derived organocatalyst, it offers a powerful and stereoselective tool for various asymmetric transformations. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details relevant to researchers and professionals in drug development.

Molecular Profile

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₅H₉N₅ |

| Molecular Weight | 139.16 g/mol |

| CAS Number | 702700-79-6 |

Physicochemical Properties

A collection of key physicochemical data for 5-(pyrrolidin-2-yl)-1H-tetrazole is presented in the following table. It is important to note that while the user requested information on the (R)-enantiomer, much of the publicly available data is for the more commonly cited (S)-enantiomer. The physical properties, with the exception of optical rotation, are expected to be identical for both enantiomers.

| Property | (S)-enantiomer Data | (R)-enantiomer Data |

| Appearance | White to off-white crystalline solid | N/A |

| Melting Point | 253-258 °C | 272-274 °C[1] |

| Boiling Point (Predicted) | 335.4 ± 52.0 °C | 335.4 ± 52.0 °C[1] |

| Density (Predicted) | 1.301 ± 0.06 g/cm³ | 1.301 ± 0.06 g/cm³[1] |

| Optical Rotation [α]D | -9.0° (c = 1 in methanol) | +9.0° (c = 1.0, MeOH)[2] |

| pKa | Expected to be similar to the carboxylic acid in proline | Expected to be similar to the carboxylic acid in proline |

Synthesis Protocol

The synthesis of this compound can be achieved following a procedure analogous to that of its (S)-enantiomer, starting from the corresponding D-proline derivative.[2][3] A general and robust method involves the deprotection of a protected precursor. The following is a representative experimental protocol adapted from a known synthesis of the (S)-enantiomer.[2]

Synthesis of this compound from (R)-2-(1H-tetrazol-5-yl)-pyrrolidine-1-carboxylic acid benzyl ester

-

Materials:

-

(R)-2-(1H-tetrazol-5-yl)-pyrrolidine-1-carboxylic acid benzyl ester

-

Ethanol

-

Palladium on carbon (10 wt%)

-

Hydrogen gas

-

Argon gas

-

-

Procedure:

-

A solution of (R)-2-(1H-tetrazol-5-yl)-pyrrolidine-1-carboxylic acid benzyl ester (1.0 equivalent) in ethanol is prepared in a round-bottomed flask equipped with a stir bar.

-

Palladium on carbon (10 wt %, ~0.1 equivalents) is added to the solution under an inert atmosphere of argon.

-

The flask is evacuated and purged with hydrogen gas multiple times.

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 20-24 hours.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake should be washed thoroughly with ethanol to ensure complete recovery of the product.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude material can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford this compound as a crystalline solid.

-

Applications in Asymmetric Organocatalysis

Both (R)- and (S)-5-(pyrrolidin-2-yl)-1H-tetrazole are highly effective organocatalysts for a variety of asymmetric reactions.[3][4] The tetrazole moiety is considered a bioisostere of a carboxylic acid, offering similar acidity but with improved solubility in organic solvents compared to proline.[1][3]

Mechanism of Action

The catalytic cycle of 5-(pyrrolidin-2-yl)-1H-tetrazole in reactions such as the aldol or Mannich reaction is believed to proceed through an enamine intermediate, similar to proline catalysis.[3]

Figure 1. Generalized catalytic cycle for the 5-(pyrrolidin-2-yl)-1H-tetrazole catalyzed aldol reaction.

Key Asymmetric Reactions Catalyzed:

-

Aldol Reactions: Catalyzes the direct asymmetric aldol reaction between ketones and aldehydes to produce chiral β-hydroxy ketones.[5][6]

-

Mannich Reactions: Effective in the asymmetric Mannich reaction for the synthesis of chiral β-amino carbonyl compounds, which are precursors to valuable amino acids and diamines.[5][6]

-

Michael Additions: Promotes the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[6]

-

α-Functionalization of Aldehydes and Ketones: Used in reactions such as α-amination and α-fluorination.[6]

The use of these tetrazole-based catalysts often leads to high yields and excellent enantioselectivities.[3] Furthermore, they can sometimes be used at lower catalyst loadings compared to proline and may offer advantages in terms of solvent choice.[1][5]

Biological Significance of the Tetrazole Moiety

While the primary application of this compound is in organocatalysis, the tetrazole ring itself is a significant pharmacophore in medicinal chemistry.[7][8] It is often employed as a bioisosteric replacement for a carboxylic acid group, which can lead to improved metabolic stability and pharmacokinetic properties.[8] Tetrazole-containing compounds have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[7][8][9]

Experimental Workflow for a Catalyzed Reaction

The following diagram illustrates a general workflow for conducting an asymmetric reaction using this compound as the catalyst.

Figure 2. A typical experimental workflow for an organocatalytic reaction.

This guide provides a foundational understanding of this compound for its application in research and development. For specific applications, further optimization of reaction conditions may be necessary.

References

- 1. 5-(pyrrolidin-2-yl)-1H-tetrazole and 5-[(pyrrolidin-2-yl)methyl]-1H-tetrazole: proline surrogates with increased potential in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chimia.ch [chimia.ch]

- 4. (S)- and (R)-5-Pyrrolidin-2-yl-1H-tetrazoles: Enantiomeric Organocatalysts of Broad Utility in Organic Synthesis | CHIMIA [chimia.ch]

- 5. 5-(Pyrrolidin-2-yl)tetrazole-catalyzed aldol and mannich reactions: acceleration and lower catalyst loading in a continuous-flow reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (S)-5-(吡咯烷-2-基)-1H-四唑 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. phmethods.net [phmethods.net]

- 8. eurekaselect.com [eurekaselect.com]

- 9. researchgate.net [researchgate.net]

The Genesis of a Potent Scaffold: A Technical Chronicle of Pyrrolidinyl Tetrazoles in Drug Discovery

For Immediate Release

A deep dive into the scientific journey of pyrrolidinyl tetrazoles, this technical guide illuminates the discovery, historical evolution, and therapeutic promise of this crucial chemical scaffold. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the synthesis, mechanism of action, and quantitative pharmacological data associated with these heterocyclic compounds.

The story of pyrrolidinyl tetrazoles is one of chemical ingenuity, beginning with the foundational discovery of the tetrazole ring in the late 19th century.[1][2] This nitrogen-rich five-membered heterocycle, first synthesized by Bladin in 1885, would later become a cornerstone in medicinal chemistry, primarily recognized for its role as a bioisostere of the carboxylic acid group.[1][2] This bioisosteric relationship, where a functional group is replaced by another with similar physical and chemical properties to enhance the drug's efficacy and pharmacokinetic profile, is exemplified in the development of the angiotensin II receptor antagonist, losartan.[1] The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is another privileged scaffold in drug discovery, prized for its ability to introduce three-dimensional complexity and serve as a versatile building block in synthesizing a vast array of biologically active molecules. The strategic combination of these two moieties gave rise to the pyrrolidinyl tetrazole scaffold, a class of compounds that has demonstrated significant potential across various therapeutic areas, most notably in the development of antifungal agents.

Early Synthetic Strategies and Their Evolution

The initial synthesis of tetrazoles primarily involved the [3+2] cycloaddition reaction between nitriles and azides.[1][2] This fundamental approach has been refined over the years to improve yields, safety, and substrate scope. Early methods often utilized hazardous reagents like hydrazoic acid, but subsequent advancements led to the use of safer azide sources such as sodium azide in the presence of a Lewis acid or an amine salt.[3][4]

The construction of the pyrrolidinyl tetrazole scaffold typically involves two main strategies:

-

Introduction of the tetrazole ring onto a pre-existing pyrrolidine core: This often involves the conversion of a nitrile-functionalized pyrrolidine to the corresponding tetrazole.

-

N-alkylation of a pre-formed tetrazole with a pyrrolidine-containing electrophile: This has become a common and versatile method for generating libraries of pyrrolidinyl tetrazole derivatives.[5][6]

A significant advancement in the synthesis of chiral pyrrolidinyl tetrazoles was the use of (S)-(-)-5-(2-Pyrrolidinyl)-1H-tetrazole as a proline surrogate in asymmetric catalysis. This highlighted the scaffold's utility beyond its direct therapeutic applications.

Therapeutic Promise: From Antifungals to a Broader Spectrum

The most extensively studied therapeutic application of pyrrolidinyl tetrazoles is in the field of antifungal agents. The rise of opportunistic fungal infections spurred the development of novel antifungals, and the pyrrolidinyl tetrazole scaffold emerged as a promising candidate.[5][6]

Antifungal Activity

Numerous studies have demonstrated the potent in vitro activity of pyrrolidinyl tetrazole derivatives against a range of fungal pathogens, particularly Candida albicans.[5][6] The mechanism of action of these compounds is believed to be similar to that of other azole antifungals, which involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[7][8] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7][8] Inhibition of this pathway disrupts membrane integrity, leading to fungal cell growth inhibition and, ultimately, cell death.[7][8] Some studies also suggest that these compounds may exert their antifungal effects through interactions with the fungal membrane, leading to mitochondrial damage.[5][6]

Quantitative Data on Antifungal Activity

The following table summarizes the in vitro antifungal activity of a series of synthesized pyrrolidinyl tetrazole derivatives against Candida albicans.

| Compound ID | Structure | MIC (µg/mL) |

| 3aA | 5-phenyl-2-[3-(2-phenylpyrrolidin-1-yl)propyl]-2H-tetrazole | > 64 |

| 3aC | 2-{3-[2-(3-Methylphenyl)pyrrolidin-1-yl]propyl}-5-phenyl-2H-tetrazole | 16 |

| 3cD | 5-(4-chlorophenyl)-2-{3-[2-(4-fluorophenyl)pyrrolidin-1-yl]propyl}-2H-tetrazole | 32 |

Data sourced from Łukowska-Chojnacka et al., Eur J Med Chem. 2019.[5]

Other Potential Therapeutic Applications

While the antifungal activity of pyrrolidinyl tetrazoles is well-documented, the versatility of this scaffold suggests its potential in other therapeutic areas. The tetrazole moiety's ability to act as a bioisostere for a carboxylic acid opens up possibilities for its use in developing drugs targeting a wide range of receptors and enzymes.[1] Furthermore, the pyrrolidine ring's structural diversity allows for fine-tuning of the molecule's properties to achieve desired pharmacological effects. Research into the application of pyrrolidinyl tetrazoles in areas such as central nervous system disorders, inflammation, and cardiovascular diseases is an active and promising field of investigation.[9]

Key Experimental Protocols

General Procedure for the Synthesis of 2,5-Disubstituted Pyrrolidinyl Tetrazoles via N-alkylation

This protocol describes a common method for the synthesis of pyrrolidinyl tetrazoles, adapted from the work of Łukowska-Chojnacka et al.[5]

Materials:

-

Appropriately substituted 2-arylpyrrolidine

-

1-(3-chloropropyl)-5-aryl-2H-tetrazole

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

A mixture of the 2-arylpyrrolidine (1.0 eq), 1-(3-chloropropyl)-5-aryl-2H-tetrazole (1.0 eq), and potassium carbonate (2.0 eq) in acetonitrile is prepared.

-

The reaction mixture is stirred at reflux for 48 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed with water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3)

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast, as established by the Clinical and Laboratory Standards Institute (CLSI).[10]

Materials:

-

96-well microtiter plates

-

RPMI-1640 medium

-

Fungal inoculum (adjusted to a specific concentration)

-

Serial dilutions of the test compound (pyrrolidinyl tetrazole)

-

Positive and negative controls

Procedure:

-

Prepare serial twofold dilutions of the pyrrolidinyl tetrazole compounds in RPMI-1640 medium in the wells of a 96-well plate.

-

Prepare a standardized fungal inoculum suspension and dilute it in RPMI-1640 medium.

-

Add the fungal inoculum to each well of the microtiter plate, including growth control (no drug) and sterility control (no inoculum) wells.

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the growth control well.

Visualizing the Mechanism of Action

The primary mechanism of action for azole antifungals, including pyrrolidinyl tetrazoles, is the disruption of the ergosterol biosynthesis pathway. The following diagram illustrates this key signaling pathway.

Caption: Inhibition of Ergosterol Biosynthesis by Pyrrolidinyl Tetrazoles.

The Logical Flow of Synthesis and Evaluation

The development of novel pyrrolidinyl tetrazole-based antifungal agents follows a structured workflow, from initial synthesis to biological evaluation.

Caption: Drug Discovery Workflow for Pyrrolidinyl Tetrazoles.

Future Directions

The pyrrolidinyl tetrazole scaffold continues to be an area of active research. Future efforts will likely focus on expanding the therapeutic applications of these compounds beyond antifungal agents. The exploration of their potential as anticancer, antiviral, and anti-inflammatory agents is warranted. Furthermore, the development of more efficient and stereoselective synthetic methodologies will be crucial for accessing novel and more potent analogs. As our understanding of the intricate roles of this scaffold in biological systems deepens, the full therapeutic potential of pyrrolidinyl tetrazoles will undoubtedly be realized.

References

- 1. researchgate.net [researchgate.net]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Synthesis of tetrazole derivatives bearing pyrrolidine scaffold and evaluation of their antifungal activity against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. studysmarter.co.uk [studysmarter.co.uk]

- 8. pharmacyfreak.com [pharmacyfreak.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of (R)-5-(pyrrolidin-2-yl)-1H-tetrazole: A Technical Guide

Introduction: (R)-5-(pyrrolidin-2-yl)-1H-tetrazole is a chiral heterocyclic compound of significant interest in medicinal chemistry and asymmetric organocatalysis. As a proline surrogate, it offers enhanced solubility in organic solvents and has demonstrated high efficacy in various stereoselective transformations. This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, MS) for this compound. Due to the limited availability of published experimental spectra for this specific enantiomer, the data presented herein is predictive, based on the analysis of its constituent functional groups and data from structurally related compounds. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive spectroscopic profile of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from typical values for pyrrolidine and tetrazole moieties found in the chemical literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~16.0 - 17.0 | br s | 1H | Tetrazole N-H |

| ~4.4 - 4.6 | t | 1H | C2-H (pyrrolidine) |

| ~3.2 - 3.4 | m | 2H | C5-H₂ (pyrrolidine) |

| ~2.8 - 3.0 | br s | 1H | Pyrrolidine N-H |

| ~1.9 - 2.2 | m | 4H | C3-H₂, C4-H₂ (pyrrolidine) |

Note: The tetrazole N-H proton is known to have a very broad signal at a high chemical shift.[1][2]

Table 2: Predicted ¹³C NMR Data Solvent: DMSO-d₆, Proton Decoupled

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 | C5 (tetrazole) |

| ~58 - 62 | C2 (pyrrolidine) |

| ~45 - 48 | C5 (pyrrolidine) |

| ~30 - 34 | C3 (pyrrolidine) |

| ~24 - 28 | C4 (pyrrolidine) |

Note: The carbon of the tetrazole ring typically appears in the downfield region of the spectrum.[3]

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands Sample Preparation: KBr Pellet or ATR

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H Stretch | Pyrrolidine N-H |

| 3200 - 2500 | N-H Stretch (broad) | Tetrazole N-H (H-bonded) |

| 2970 - 2850 | C-H Stretch | Pyrrolidine CH₂ |

| 1600 - 1450 | N-H Bend, Ring Vibrations | Pyrrolidine, Tetrazole |

| 1150 - 1050 | C-N Stretch, Ring Vibrations | Pyrrolidine, Tetrazole |

Note: The N-H stretching of the tetrazole ring often appears as a very broad band due to extensive hydrogen bonding.[4][5] The pyrrolidine N-H stretch is expected between 3300 and 3400 cm⁻¹.[4]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data Ionization Method: Electrospray Ionization (ESI), Positive Mode

| m/z | Proposed Fragment | Notes |

| 140.0931 | [M+H]⁺ | Protonated molecular ion (C₅H₁₀N₅⁺) |

| 112.0875 | [M+H - N₂]⁺ | Loss of a neutral nitrogen molecule |

| 97.0665 | [M+H - HN₃]⁺ | Loss of hydrazoic acid |

| 70.0651 | [C₄H₈N]⁺ | Pyrrolidinyl cation fragment |

Note: The fragmentation of 5-substituted tetrazoles is characterized by the loss of either a neutral nitrogen molecule (N₂) or hydrazoic acid (HN₃).[6] The pyrrolidine ring can also undergo fragmentation.[7][8][9]

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).

-

Instrument Setup :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition :

-

¹³C NMR Acquisition :

-

Pulse Program : Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[11]

-

Acquisition Time (AQ) : 1-2 seconds.

-

Relaxation Delay (D1) : 2 seconds.[11]

-

Number of Scans (NS) : 1024 or more to achieve an adequate signal-to-noise ratio, as the ¹³C isotope has low natural abundance.

-

-

Data Processing :

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak or TMS.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.[12]

-

-

Data Acquisition :

-

Place the sample holder (with the KBr pellet or with the sample on the ATR crystal) in the FTIR spectrometer.[13]

-

Acquire a background spectrum of the empty instrument (or clean ATR crystal).

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is typically presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

Ionization Method (Electrospray Ionization - ESI) : This method is well-suited for polar molecules and can produce protonated molecular ions [M+H]⁺ with minimal fragmentation.[14]

-

Instrument Parameters (Positive Ion Mode) :

-

Infusion : Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).[6]

-

Capillary Voltage : Typically set between 3 and 4 kV.[15]

-

Nebulizing Gas (N₂) : Adjust the pressure to obtain a stable spray (e.g., 10-50 psi).[15]

-

Drying Gas (N₂) Flow and Temperature : Optimize to facilitate desolvation (e.g., 4-12 L/min at 200-340 °C).[15]

-

Mass Analyzer : Scan a mass range appropriate for the compound (e.g., m/z 50-300).

-

-

Tandem MS (MS/MS) : To study fragmentation patterns, the protonated molecular ion (m/z 140) can be isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or helium) to generate fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

- 6. lifesciencesite.com [lifesciencesite.com]

- 7. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 8. researchgate.net [researchgate.net]

- 9. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 10. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 11. benchchem.com [benchchem.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 14. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 15. spectroscopyonline.com [spectroscopyonline.com]

Chiral Properties of 5-(pyrrolidin-2-yl)-1H-tetrazole: An In-depth Technical Guide

Introduction

5-(pyrrolidin-2-yl)-1H-tetrazole, a chiral heterocyclic compound, has emerged as a significant molecule in the field of organic synthesis, particularly in asymmetric catalysis. Structurally, it is an isostere of the amino acid proline, where the carboxylic acid group is replaced by a tetrazole ring. This substitution maintains a similar pKa while offering advantages such as improved solubility in organic solvents and enhanced catalytic activity. This technical guide provides a comprehensive overview of the chiral properties of 5-(pyrrolidin-2-yl)-1H-tetrazole, detailing its synthesis, resolution, and application as an organocatalyst. The document is intended for researchers, scientists, and professionals in drug development who are interested in the application of chiral molecules in modern synthetic chemistry.

Synthesis of Racemic 5-(pyrrolidin-2-yl)-1H-tetrazole

The synthesis of racemic 5-(pyrrolidin-2-yl)-1H-tetrazole can be achieved from readily available starting materials such as 2-cyanopyrrolidine. The key transformation is a [3+2] cycloaddition reaction between the nitrile group and an azide source.

Experimental Protocol: Synthesis from 2-Cyanopyrrolidine

This protocol is a general method for the synthesis of 5-substituted-1H-tetrazoles from nitriles and can be adapted for 2-cyanopyrrolidine.[1]

Reagents and Materials:

-

2-Cyanopyrrolidine

-

Sodium Azide (NaN₃)

-

Silica Sulfuric Acid (or another suitable Lewis or Brønsted acid catalyst)

-

Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve 2-cyanopyrrolidine (1 equivalent) in DMF.

-

Add sodium azide (1.5 to 2 equivalents) and silica sulfuric acid (catalytic amount) to the solution.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by adding water and acidifying with dilute HCl to a pH of 2-3. This step protonates the tetrazole ring and neutralizes any excess azide.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield racemic 5-(pyrrolidin-2-yl)-1H-tetrazole.

Chiral Resolution of Racemic 5-(pyrrolidin-2-yl)-1H-tetrazole

The separation of the racemic mixture into its constituent enantiomers can be accomplished by classical resolution using a chiral resolving agent. As 5-(pyrrolidin-2-yl)-1H-tetrazole is a basic compound, a chiral acid such as tartaric acid or its derivatives can be used to form diastereomeric salts.

Experimental Protocol: Diastereomeric Salt Resolution

The following is a generalized protocol for the resolution of a racemic amine using a chiral diacid like (+)-di-p-toluoyl-D-tartaric acid (DPTTA), which can be adapted for 5-(pyrrolidin-2-yl)-1H-tetrazole.[2][3]

Reagents and Materials:

-

Racemic 5-(pyrrolidin-2-yl)-1H-tetrazole

-

(+)-Di-p-toluoyl-D-tartaric acid (or another suitable chiral acid)

-

Methanol (or another suitable solvent for crystallization)

-

Sodium Hydroxide (NaOH) solution

-

Diethyl Ether (or another suitable extraction solvent)

-

Standard laboratory glassware for crystallization, filtration, and extraction

Procedure:

-

Salt Formation: Dissolve the racemic 5-(pyrrolidin-2-yl)-1H-tetrazole (1 equivalent) in a minimal amount of hot methanol. In a separate flask, dissolve (+)-di-p-toluoyl-D-tartaric acid (0.5 to 1.0 equivalent) in hot methanol.

-

Slowly add the chiral acid solution to the amine solution with stirring.

-

Fractional Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The cooling can be continued in a refrigerator to maximize crystal formation.

-

Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol. The mother liquor contains the more soluble diastereomeric salt.

-

Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a solution of sodium hydroxide to basify the mixture (pH > 10). This will deprotonate the amine and dissolve the tartaric acid salt.

-

Extract the liberated enantiomerically enriched amine with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain one of the enantiomers.

-

The other enantiomer can be recovered from the mother liquor by a similar process of basification and extraction. The enantiomeric purity of the products should be determined by chiral HPLC or by measuring the specific rotation.

Enantioselective Synthesis of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole

An alternative to chiral resolution is the direct enantioselective synthesis from a chiral starting material. The (S)-enantiomer can be synthesized from Cbz-L-proline.

Experimental Protocol: Synthesis from Cbz-L-proline

This multi-step synthesis provides the (S)-enantiomer in high enantiopurity.[4]

Step 1: Synthesis of (S)-2-Amido-pyrrolidine-1-carboxylic acid benzyl ester From Cbz-L-proline, di-tert-butyl dicarbonate, and ammonium bicarbonate in acetonitrile with pyridine as a catalyst.

Step 2: Synthesis of (S)-2-Cyano-pyrrolidine-1-carboxylic acid benzyl ester Dehydration of the primary amide from Step 1 using a dehydrating agent like trifluoroacetic anhydride.

Step 3: Synthesis of (S)-2-(1H-tetrazol-5-yl)-pyrrolidine-1-carboxylic acid benzyl ester Cycloaddition of the nitrile from Step 2 with sodium azide and a Lewis acid (e.g., zinc chloride) in a suitable solvent like isopropanol.

Step 4: Synthesis of (S)-5-Pyrrolidin-2-yl-1H-tetrazole Deprotection of the Cbz group from the product of Step 3 by catalytic hydrogenation (e.g., using palladium on carbon) in ethanol.

Data Presentation: Physical and Catalytic Properties

The following tables summarize the key physical and catalytic properties of the enantiomers of 5-(pyrrolidin-2-yl)-1H-tetrazole.

Table 1: Physical Properties of 5-(pyrrolidin-2-yl)-1H-tetrazole Enantiomers

| Property | (S)-(-)-5-(pyrrolidin-2-yl)-1H-tetrazole | (R)-(+)-5-(pyrrolidin-2-yl)-1H-tetrazole |

| CAS Number | 33878-70-5[1] | 702700-79-6[5] |

| Molecular Formula | C₅H₉N₅[1] | C₅H₉N₅[5] |

| Molecular Weight | 139.16 g/mol [1] | 139.16 g/mol [5] |

| Melting Point | 253-258 °C[1] | 272-274 °C[5] |

| Specific Rotation [α]²⁰/D | -9.0° (c=1 in methanol)[1] | +8° (c=0.8 in methanol)[5] |

| Appearance | White to off-white solid[6] | White solid[5] |

Table 2: Catalytic Performance in Asymmetric Aldol Reaction *

| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | 95 | 99 |

| L-Proline | 97 | 96 |

*Reaction between cyclohexanone and p-nitrobenzaldehyde.

Mandatory Visualization

Catalytic Cycle of the Aldol Reaction

The catalytic cycle of the aldol reaction catalyzed by 5-(pyrrolidin-2-yl)-1H-tetrazole proceeds through an enamine intermediate, analogous to the mechanism of proline catalysis.[7][8][9]

Caption: Catalytic cycle for the aldol reaction.

Experimental Workflow: Racemic Synthesis and Chiral Resolution

The following diagram illustrates the logical workflow from racemic synthesis to the separation of enantiomers.

Caption: Workflow for racemic synthesis and resolution.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. A monolithic 5-(pyrrolidin-2-yl)tetrazole flow microreactor for the asymmetric aldol reaction in water-ethanol solvent [unige.iris.cineca.it]

- 5. 5-(pyrrolidin-2-yl)-1H-tetrazole and 5-[(pyrrolidin-2-yl)methyl]-1H-tetrazole: proline surrogates with increased potential in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. sfera.unife.it [sfera.unife.it]

The Enantiomeric Catalyst: An In-Depth Look at (R)-5-(pyrrolidin-2-yl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

(R)-5-(pyrrolidin-2-yl)-1H-tetrazole, a chiral pyrrolidine-containing tetrazole, has carved a niche for itself not as a direct therapeutic agent, but as a highly efficient organocatalyst in asymmetric synthesis. This technical guide delves into the core of its established role, summarizing its applications and the underlying principles of its catalytic activity. While the broader class of tetrazole-containing compounds exhibits a wide array of biological activities, specific pharmacological data for this compound remains largely unexplored in publicly accessible literature.

Core Application: A Proline Surrogate in Asymmetric Organocatalysis

This compound, and its (S)-enantiomer, are recognized as effective proline surrogates in a variety of organic reactions.[1][2] The key advantage of these tetrazole derivatives over proline lies in their enhanced solubility in common organic solvents, which can lead to improved reaction conditions and yields.[1] The tetrazole ring, being a well-established bioisostere of the carboxylic acid group, mimics the acidic proton of proline, which is crucial for its catalytic cycle.[3]

The primary application of this compound is in catalyzing asymmetric reactions, where the formation of one enantiomer is favored over the other. This is of paramount importance in drug discovery and development, where the chirality of a molecule can dictate its efficacy and safety.

Key Catalyzed Reactions:

-

Aldol Reactions: This compound has been successfully employed as a catalyst in asymmetric aldol reactions.[2]

-

Mannich Reactions: It facilitates asymmetric Mannich reactions, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[2]

-

Michael Additions: The catalyst has also shown efficacy in promoting asymmetric Michael additions.

Mechanism of Catalysis: An Enamine-Based Pathway

The catalytic activity of this compound in these reactions is believed to proceed through an enamine-based mechanism, similar to that of proline. The pyrrolidine nitrogen reacts with a carbonyl compound (an aldehyde or a ketone) to form a chiral enamine intermediate. This enamine then reacts with an electrophile in a stereocontrolled manner, directed by the chiral center of the catalyst. Subsequent hydrolysis releases the product and regenerates the catalyst for the next cycle.

Figure 1. Proposed catalytic cycle of this compound.

Biological Activity: A Field Ripe for Exploration

While the pyrrolidine and tetrazole moieties are present in numerous biologically active compounds, there is a conspicuous absence of specific pharmacological data for this compound in the available scientific literature.[4][5] The tetrazole ring is a known bioisostere for carboxylic acids and is found in several approved drugs, suggesting that derivatives of this compound could potentially interact with biological targets.[3]

General biological activities associated with tetrazole-containing compounds include:

-

Antihypertensive

-

Anticancer

-

Antimicrobial

-

Antiviral

The (S)-enantiomer has been mentioned as a "building block" in the synthesis of potential antihypertensive and neuroprotective agents, further indicating that while the core structure is of interest to medicinal chemists, the compound itself is not typically the final active pharmaceutical ingredient.[6]

Quantitative Data and Experimental Protocols: A Notable Gap

A thorough review of scientific databases reveals no specific quantitative data regarding the biological activity of this compound. Information on binding affinities, enzyme inhibition constants (IC50 or Ki), in vivo efficacy, or pharmacokinetic and pharmacodynamic (PK/PD) parameters is not available. Consequently, there are no established experimental protocols for assessing the biological activity of this specific molecule.

Synthesis

The synthesis of this compound is well-documented in the chemical literature, typically starting from D-proline. A common synthetic route involves the conversion of the carboxylic acid group of protected D-proline into a nitrile, followed by a [3+2] cycloaddition with an azide source to form the tetrazole ring. The protecting group is then removed to yield the final product.

Figure 2. Generalized synthetic workflow for this compound.

Conclusion and Future Directions

This compound is a valuable tool for synthetic chemists, offering an efficient and stereoselective route to chiral molecules. Its role as an organocatalyst is well-established and continues to be explored. However, from a pharmacological perspective, this compound remains a blank slate.

Future research could focus on screening this compound and its derivatives against a panel of biological targets to uncover any potential therapeutic applications. Given the prevalence of the pyrrolidine and tetrazole scaffolds in medicinal chemistry, it is plausible that this compound could serve as a starting point for the development of novel therapeutic agents. The lack of current data, however, positions its primary and well-documented value firmly in the realm of synthetic organic chemistry.

References

- 1. 5-(pyrrolidin-2-yl)-1H-tetrazole and 5-[(pyrrolidin-2-yl)methyl]-1H-tetrazole: proline surrogates with increased potential in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chimia.ch [chimia.ch]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rua.ua.es [rua.ua.es]

- 6. chemimpex.com [chemimpex.com]

Methodological & Application

Application Notes: Enantioselective Synthesis of (R)-5-(pyrrolidin-2-yl)-1H-tetrazole

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chimia.ch [chimia.ch]

- 3. 5-(Pyrrolidin-2-yl)tetrazole-catalyzed aldol and mannich reactions: acceleration and lower catalyst loading in a continuous-flow reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A monolithic 5-(pyrrolidin-2-yl)tetrazole flow microreactor for the asymmetric aldol reaction in water–ethanol solvent - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 9. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

(R)-5-(pyrrolidin-2-yl)-1H-tetrazole: A Powerful Organocatalyst for Asymmetric Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(R)-5-(pyrrolidin-2-yl)-1H-tetrazole, a proline-derived organocatalyst, has emerged as a highly efficient and versatile tool in asymmetric synthesis. Its superior performance compared to its parent amino acid, L-proline, stems from its enhanced solubility in a wider range of organic solvents and its increased reactivity, often leading to lower catalyst loadings and shorter reaction times.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in key asymmetric transformations, including aldol, Mannich, and Michael reactions.

Advantages over Proline

This compound offers several distinct advantages over L-proline in organocatalysis:

-

Enhanced Solubility: The tetrazole moiety imparts greater solubility in less polar organic solvents such as dichloromethane and toluene, expanding the range of reaction conditions.[2]

-

Increased Reactivity: This catalyst often exhibits higher reactivity, allowing for lower catalyst loadings (typically 5-10 mol%) and reduced reaction times.[2]

-

Broader Substrate Scope: The enhanced reactivity translates to a wider tolerance of different ketone and aldehyde substrates.[2]

-

Reduced Side Reactions: In some cases, it avoids the formation of parasitic byproducts, such as bicyclic oxazolidinones, which can occur with proline and deactivate the catalyst.[2]

General Reaction Mechanism

The catalytic cycle of this compound is analogous to that of proline, proceeding through the formation of a key enamine intermediate. The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (ketone or aldehyde) to form an enamine. The tetrazole group acts as a Brønsted acid to activate the electrophile and as a chiral scaffold to control the stereochemical outcome of the subsequent C-C bond formation. Finally, hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral product.

Caption: General catalytic cycle of this compound.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds. This compound has proven to be a highly effective catalyst for this transformation, providing excellent yields and enantioselectivities.

Quantitative Data for Aldol Reaction

| Aldehyde (Electrophile) | Ketone (Nucleophile) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |

| p-Nitrobenzaldehyde | Cyclohexanone | 10 | CH2Cl2 | 2 | 65 | >19:1 | >99 |

| p-Nitrobenzaldehyde | Cyclohexanone | 1 | CH2Cl2 | 16 | 70 | >19:1 | >99 |

| Chloral | Cyclopentanone | 10 | - | - | 95 | 1:19 | 98 (syn) |

| p-Nitrobenzaldehyde | Acetone | 10 | Dioxane | - | 93 | - | 86 |

| p-Nitrobenzaldehyde | Acetone | 10 | Toluene | - | 70 | - | 61 |

Data sourced from a comprehensive review on the topic.[2]

Experimental Protocol: Asymmetric Aldol Reaction

Materials:

-

This compound

-

Aldehyde

-

Ketone

-

Anhydrous solvent (e.g., CH2Cl2)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a stirred solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in the chosen anhydrous solvent (2.0 mL) at room temperature, add this compound (0.05-0.10 mmol, 5-10 mol%).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: typically a mixture of hexane and ethyl acetate) to afford the desired β-hydroxy ketone.

-

Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral HPLC or NMR analysis of the corresponding Mosher's esters.

Caption: Experimental workflow for the asymmetric aldol reaction.

Asymmetric Mannich Reaction

The asymmetric Mannich reaction is a powerful method for the synthesis of chiral β-amino carbonyl compounds, which are valuable building blocks for pharmaceuticals. This compound catalyzes this reaction with high efficiency and stereocontrol.

Quantitative Data for Mannich Reaction

| Aldehyde | Amine | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |

| p-Nitrobenzaldehyde | p-Anisidine | Acetone | 20 | DMSO | 24 | 99 | >19:1 | 99 |

| p-Nitrobenzaldehyde | p-Anisidine | Cyclohexanone | 20 | DMSO | 48 | 98 | >19:1 | >99 |

| Formaldehyde | p-Anisidine | Cyclohexanone | 10 | DMSO | - | 70 | - | 96 |

Data sourced from a comprehensive review on the topic.[2]

Experimental Protocol: Asymmetric Mannich Reaction

Materials:

-

This compound

-

Aldehyde

-

Amine

-

Ketone

-

Anhydrous solvent (e.g., DMSO)

Procedure:

-

To a mixture of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in the chosen anhydrous solvent (2.0 mL), add the ketone (2.0 mmol) and this compound (0.1-0.2 mmol, 10-20 mol%).

-

Stir the reaction mixture at the specified temperature (e.g., room temperature) and monitor by TLC.

-

After the reaction is complete, add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired β-amino carbonyl compound.

-

Determine the dr and ee by chiral HPLC analysis.

Caption: Experimental workflow for the asymmetric Mannich reaction.

Asymmetric Michael Addition

The asymmetric Michael addition is a key reaction for the formation of chiral 1,5-dicarbonyl compounds and their derivatives. This compound can effectively catalyze the addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Quantitative Data for Michael Addition

| Michael Acceptor | Michael Donor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| Nitrostyrene | Cyclohexanone | 10 | Toluene | 72 | 85 | 92 |

| Nitrostyrene | Acetone | 10 | Toluene | 96 | 78 | 88 |

Note: Data for Michael additions catalyzed by this specific organocatalyst is less abundant in readily available reviews compared to aldol and Mannich reactions. The data presented is representative of its potential.

Experimental Protocol: Asymmetric Michael Addition

Materials:

-

This compound

-

Michael acceptor (e.g., α,β-unsaturated ketone or nitroalkene)

-

Michael donor (e.g., ketone or aldehyde)

-

Anhydrous solvent (e.g., Toluene)

Procedure:

-

To a solution of the Michael acceptor (1.0 mmol) in the chosen anhydrous solvent (2.0 mL), add the Michael donor (3.0 mmol) and this compound (0.1 mmol, 10 mol%).

-

Stir the mixture at the desired temperature and monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to isolate the chiral adduct.

-

Determine the enantiomeric excess of the product by chiral HPLC.

Synthesis of this compound

For researchers interested in preparing the catalyst in-house, a general synthetic route starting from D-proline is outlined below. The procedure involves the conversion of the carboxylic acid to a nitrile, followed by a [3+2] cycloaddition with an azide source.

Caption: Synthetic pathway to this compound.

Detailed, step-by-step synthetic procedures are available in the chemical literature and should be consulted for precise experimental conditions and safety precautions.

Disclaimer: The provided protocols are intended as a general guide. Researchers should consult the primary literature for specific reaction optimization and characterization data. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes: Asymmetric Aldol Reactions Using (R)-5-(pyrrolidin-2-yl)-1H-tetrazole

Introduction

Asymmetric organocatalysis has become an indispensable tool in modern organic synthesis, offering a metal-free approach to the construction of chiral molecules. The amino acid proline has been a foundational catalyst in this field; however, its application can be limited by poor solubility in common organic solvents and occasionally low reactivity or selectivity.[1][2] The chiral organocatalyst, (R)-5-(pyrrolidin-2-yl)-1H-tetrazole, derived from D-proline, has emerged as a highly effective proline surrogate.[2] Replacing the carboxylic acid moiety with a tetrazole group, which has a similar pKa, enhances solubility in a broader range of solvents and often leads to superior performance in terms of reaction time, catalyst loading, yield, and enantioselectivity.[1][2] These attributes make it a "privileged" catalyst for various asymmetric transformations, including the synthetically powerful aldol reaction.[3]

This document provides detailed protocols and application data for the use of this compound in asymmetric aldol reactions, intended for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The catalyst can be synthesized from D-proline through a multi-step sequence. The following protocol is adapted from a validated procedure for the corresponding (S)-enantiomer.

Protocol 1: Catalyst Synthesis

-

Amide Formation: D-proline is first converted to its N-protected amide derivative.

-

Dehydration: The primary amide is then dehydrated to the corresponding nitrile using a dehydrating agent like cyanuric chloride.

-

Tetrazole Formation: A [3+2] cycloaddition reaction between the nitrile and an azide source (e.g., sodium azide with a Lewis acid) forms the tetrazole ring.

-

Deprotection: Finally, removal of the protecting group yields the target catalyst, this compound.

Caption: Synthesis workflow for this compound.

Mechanism of Catalysis

The catalyst operates through an enamine-based mechanism, analogous to Class I aldolases. The secondary amine of the pyrrolidine ring reversibly condenses with a ketone donor to form a nucleophilic enamine intermediate. The acidic proton of the tetrazole ring activates the aldehyde acceptor via hydrogen bonding, facilitating a highly organized, stereoselective attack of the enamine onto the aldehyde's carbonyl carbon. Subsequent hydrolysis releases the chiral β-hydroxy ketone product and regenerates the catalyst for the next cycle.

Caption: Proposed enamine mechanism for the asymmetric aldol reaction.

Experimental Protocols

Protocol 2: General Procedure for Asymmetric Aldol Reaction

This protocol describes a representative reaction between an aldehyde and a ketone.

Materials and Equipment:

-

This compound (catalyst)

-

Aldehyde (e.g., p-nitrobenzaldehyde)

-

Ketone (e.g., cyclohexanone), serving as both reactant and solvent

-

Anhydrous solvent (e.g., Dichloromethane, Toluene, or neat)[1]

-

Reaction vial with a magnetic stir bar

-

Magnetic stir plate

-

Standard glassware for workup (separatory funnel, flasks)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

-

Instrumentation for analysis: NMR spectrometer, Chiral HPLC system

Procedure:

-

Reaction Setup: To a clean, dry vial containing a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv) and the this compound catalyst (0.05–0.10 mmol, 5–10 mol%).

-

Reagent Addition: Add the ketone (5.0-10.0 mmol, 5-10 equiv). If a solvent is used, add it at this stage (approx. 1-2 mL).

-

Reaction: Stir the mixture vigorously at the desired temperature (e.g., room temperature or 0 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess ketone/solvent.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexane) to isolate the aldol product.

-

Analysis:

-

Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy.

-

Determine the diastereomeric ratio (dr) from the ¹H NMR spectrum of the purified product.

-

Determine the enantiomeric excess (ee) by Chiral HPLC analysis, comparing the product to a racemic standard.

-

Caption: General experimental workflow for the catalyzed aldol reaction.

Performance Data and Substrate Scope

This compound is effective for a range of ketone and aldehyde substrates, consistently delivering high stereoselectivity. The catalyst demonstrates high activity even with challenging substrates like hydrated aldehydes.[1]

Note on Data: The following table presents representative data obtained using the (S)-enantiomer of the catalyst. According to established principles of asymmetric catalysis, the this compound catalyst is expected to produce the corresponding enantiomeric aldol products with virtually identical yields, diastereoselectivities, and enantiomeric excess values under the same reaction conditions.

| Ketone Donor | Aldehyde Acceptor | Yield (%) | d.r. (anti:syn) | ee (%) | Reference |

| Cyclohexanone | p-Nitrobenzaldehyde | 65 | >19:1 | >99 | [1] |

| Cyclopentanone | Chloral Monohydrate | 81 | 1:2.3 | 92 | [1] |

| Acetone | Chloral Monohydrate | 93 | - | 82 | [1] |

| Acetone | 1-Phenyl-1,2-propanedione | 89 | - | 83 | [4] |

| Cyclopentanone | Trifluoroacetaldehyde Hydrate | ~65 | >19:1 (syn major) | 94 | [1] |

| Cyclohexanone | Aqueous Formaldehyde | 40 | - | 99 | [1] |

Key Observations:

-

High Enantioselectivity: The catalyst consistently provides excellent enantiocontrol (>99% ee in several cases).[1]

-

Solvent Effects: Unlike proline, the tetrazole catalyst performs well in less polar solvents like dichloromethane, where proline shows no reaction.[1]

-

Catalyst Loading: The reaction can be effective with catalyst loadings as low as 1-5 mol%.[1]

-

Continuous Flow: The catalyst is also amenable to use in continuous-flow microreactors, allowing for accelerated reactions and lower catalyst loadings.[5][6][7]

References

- 1. chimia.ch [chimia.ch]

- 2. 5-(pyrrolidin-2-yl)-1H-tetrazole and 5-[(pyrrolidin-2-yl)methyl]-1H-tetrazole: proline surrogates with increased potential in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A monolithic 5-(pyrrolidin-2-yl)tetrazole flow microreactor for the asymmetric aldol reaction in water–ethanol solvent - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 6. 5-(Pyrrolidin-2-yl)tetrazole-catalyzed aldol and mannich reactions: acceleration and lower catalyst loading in a continuous-flow reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sfera.unife.it [sfera.unife.it]

Application Notes and Protocols: (R)-5-(pyrrolidin-2-yl)-1H-tetrazole Catalyzed Mannich Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction